

what is ARL67156 trisodium hydrate used for in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B15089040

[Get Quote](#)

An In-Depth Technical Guide to **ARL67156 Trisodium Hydrate** in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL67156 trisodium hydrate is a crucial pharmacological tool for researchers investigating purinergic signaling. As a competitive inhibitor of specific ectonucleotidases, it prevents the rapid hydrolysis of extracellular adenosine triphosphate (ATP), thereby potentiating its effects on P2 purinoceptors. This guide provides a comprehensive overview of ARL67156, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its application in research.

Introduction: The Role of ARL67156 in Purinergic Signaling

Extracellular nucleotides, particularly ATP, are fundamental signaling molecules that mediate a vast array of physiological processes through P2 (P2X and P2Y) receptors. The signaling cascade is tightly regulated by a family of cell surface enzymes called ectonucleotidases, which rapidly hydrolyze ATP and other nucleotides, terminating their signal. ARL67156 (also known as FPL 67156) is a non-hydrolyzable ATP analogue that serves as a selective inhibitor of certain ecto-ATPases.^[1] By slowing the degradation of extracellular ATP, ARL67156 allows researchers to study the direct and prolonged effects of ATP on its receptors, dissect the

complex purinergic signaling pathways, and investigate the pathophysiological roles of extracellular nucleotides in various systems.^{[1][2]}

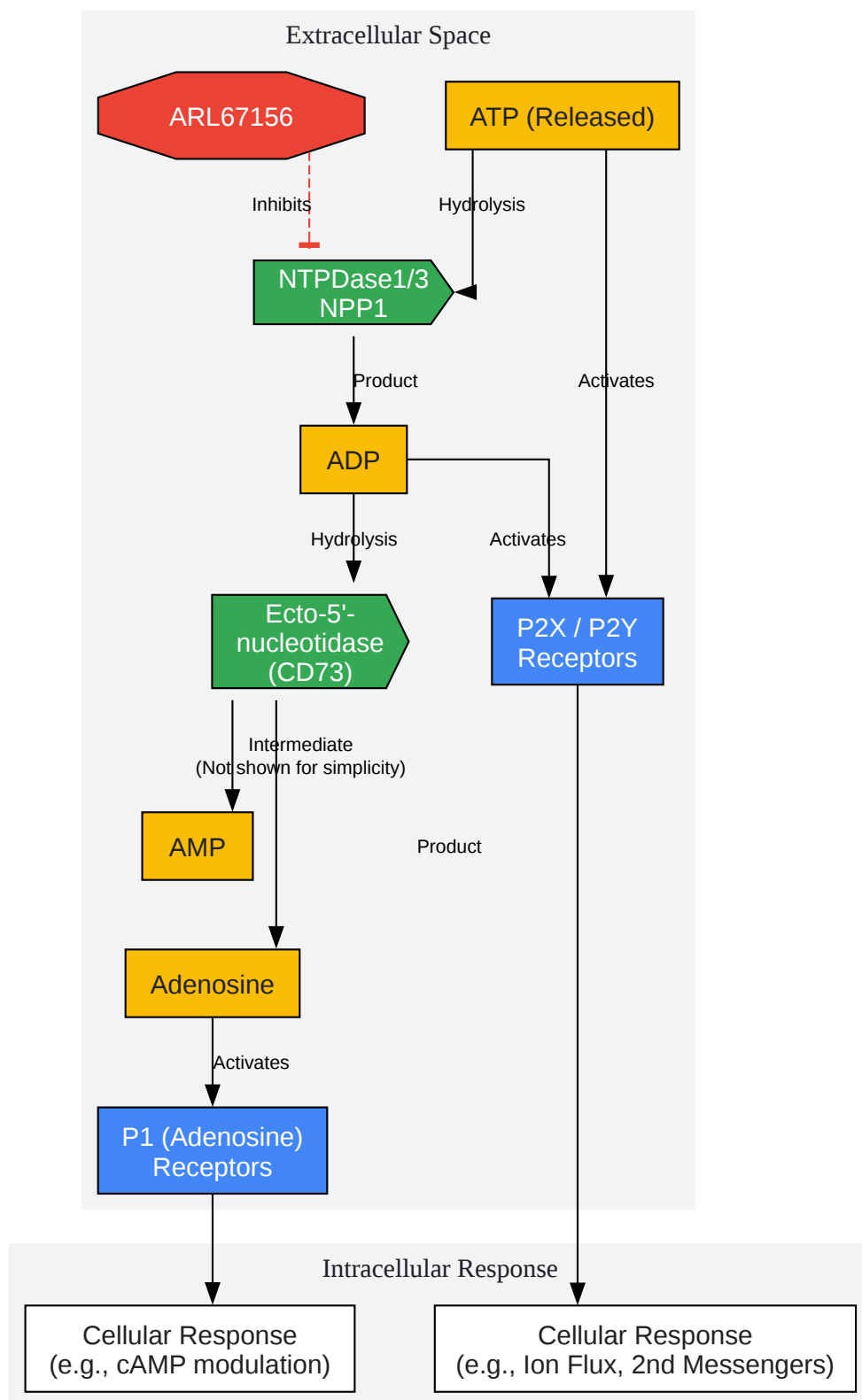
Mechanism of Action: Competitive Inhibition of Ectonucleotidases

ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, the enzymes responsible for the extracellular breakdown of ATP to ADP, AMP, and eventually adenosine.^{[1][3]} Its primary targets are members of the Ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) and Ecto-nucleotide pyrophosphatase/phosphodiesterase (E-NPP) families.

Specifically, ARL67156 is a weak but effective competitive inhibitor of:

- NTPDase1 (CD39)
- NTPDase3
- NPP1^{[1][2][4]}

It is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, or ecto-5'-nucleotidase (CD73), the enzyme that converts AMP to adenosine.^{[1][4]} This selectivity is critical, as it allows for the accumulation of ATP and ADP without directly preventing the final conversion of AMP to adenosine. The inhibitory action of ARL67156 prolongs the availability of ATP and ADP in the synaptic cleft or pericellular space, thereby enhancing their signaling through P2X and P2Y receptors.



[Click to download full resolution via product page](#)

Caption: Purinergic signaling pathway showing ARL67156 inhibition. (Max Width: 760px)

Quantitative Data Summary

The inhibitory potency of ARL67156 varies depending on the enzyme, species, and tissue type. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Inhibitor Constant (K_i) for Human Ectonucleotidases

Enzyme Target	K _i (μM)	Reference(s)
NTPDase1 (CD39)	11 ± 3	[1] [2] [4]
NTPDase3	18 ± 4	[1] [2] [4]
NPP1	12 ± 3	[1] [2] [4]

Table 2: Inhibitory Potency in Functional Assays

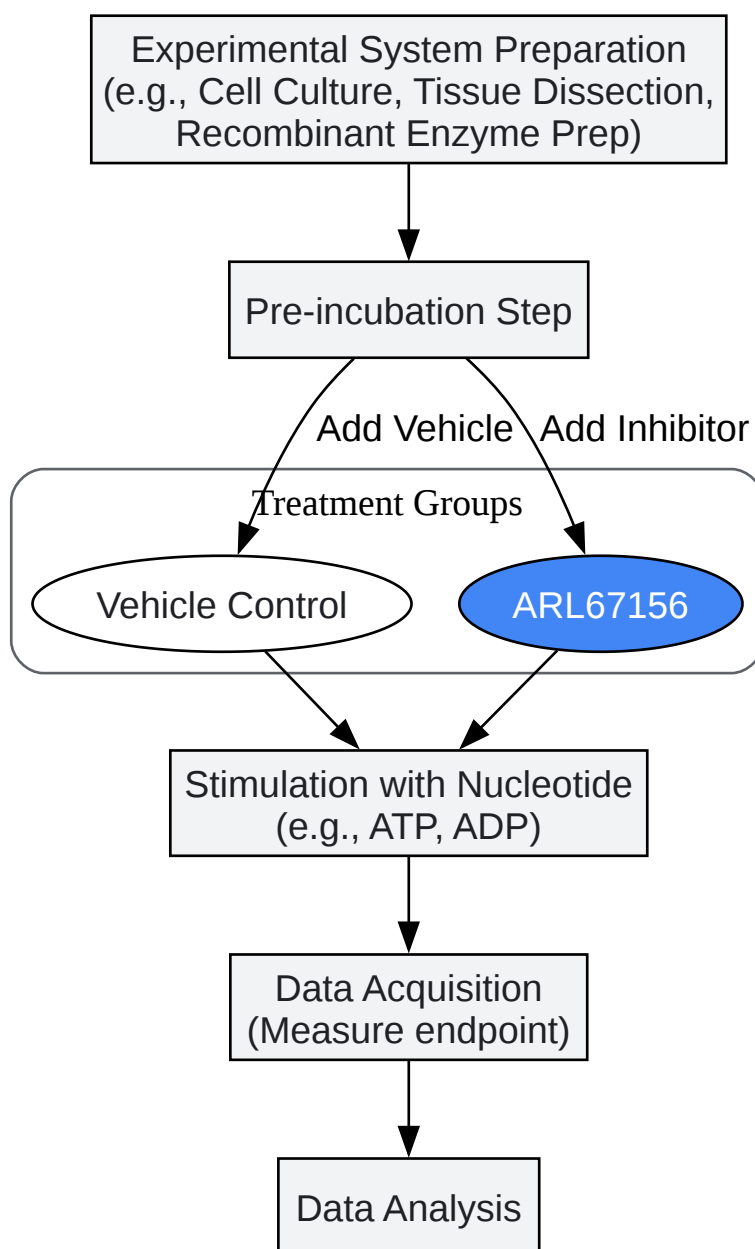
Parameter	Tissue/System	Value	Reference(s)
pIC ₅₀	Human Blood Cells (ATP degradation)	4.62	[5] [6]
pIC ₅₀	Rat Vas Deferens	5.1	[6]
pK _i	Rabbit Ear Artery (ecto-ATPase)	5.2	[5]

Table 3: Effective Concentrations in Experimental Models

Application	Concentration Range	Reference(s)
Enhancement of Neurogenic Contractions	5 - 100 μ M	[7]
Potentialiation of Norepinephrine Release	30 μ M	[8]
Inhibition of HIV-1 Replication in Macrophages	100 μ M	[8]
Prevention of Calcific Aortic Valve Disease (in vivo, rat)	1.1 μ g/kg/day	[8]
General in vitro Cell-Based Assays	50 - 100 μ M	[1]

Experimental Protocols and Methodologies

ARL67156 is employed in a variety of experimental settings. Below are detailed methodologies for key applications.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying ARL67156 effects. (Max Width: 760px)

Protocol: Ectonucleotidase Inhibition Assay (Malachite Green Method)

This assay quantifies the inhibitory effect of ARL67156 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.^[1]

- Objective: To determine the K_i or IC_{50} of ARL67156 for a specific NTPDase.

- Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, which can be measured spectrophotometrically. A reduction in Pi production in the presence of ARL67156 indicates enzyme inhibition.
- Materials:
 - Recombinant ectonucleotidase (e.g., human NTPDase1).
 - Incubation Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM CaCl₂, 1 mM MgCl₂, 200 mM NaCl, 10 mM KCl.
 - Substrate: ATP solution (e.g., 10-500 μM).
 - Inhibitor: **ARL67156 trisodium hydrate** dissolved in water.
 - Stop/Detection Reagent: Malachite green reagent.
- Procedure:
 - Prepare a series of dilutions of ARL67156 in incubation buffer.
 - In a 96-well plate, add the enzyme extract to wells containing either buffer (control) or a specific concentration of ARL67156.
 - Pre-incubate the plate at 37°C for 3-5 minutes.
 - Initiate the reaction by adding the ATP substrate to all wells.
 - Incubate at 37°C for 15 minutes.
 - Stop the reaction by adding 50 μL of malachite green reagent.
 - After a brief color development period, measure the absorbance at 630 nm using a plate reader.
 - Calculate the percentage of inhibition for each ARL67156 concentration relative to the control and determine the IC₅₀ or K_i using appropriate kinetic models (e.g., Dixon plots).

[\[1\]](#)

Protocol: HPLC-Based ATP/ADP Degradation Assay in Tissues

This method directly measures the catabolism of nucleotides in a biological sample, providing a clear picture of an inhibitor's effect.^{[9][10]}

- Objective: To directly quantify the effect of ARL67156 on the degradation rate of ATP and ADP.
- Principle: Fluorescently-tagged ATP analogues (e.g., 1,N6-etheno-ATP, eATP) are used as substrates. The decrease in substrate and the appearance of breakdown products (eADP, eAMP) are monitored by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
- Materials:
 - Tissue preparation (e.g., mouse colonic muscle strips).
 - Superfusion system with physiological salt solution (e.g., Krebs solution).
 - Fluorescent Substrates: eATP and eADP.
 - Inhibitor: ARL67156 (e.g., 10-100 μ M).
 - HPLC system with a fluorescence detector.
- Procedure:
 - Mount the tissue in a superfusion chamber and equilibrate with Krebs solution.
 - Establish a baseline by collecting superfusate samples.
 - Switch to a solution containing the fluorescent substrate (e.g., 50 nM eATP) for a short period (e.g., 30 seconds) and collect the superfusate.
 - Wash the tissue with Krebs solution.
 - Pre-incubate the tissue with ARL67156 in Krebs solution for 30 minutes.

- Repeat the substrate superfusion (Step 3) in the continued presence of ARL67156.
- Analyze the collected superfusate samples by HPLC to quantify the concentrations of eATP and its metabolites.
- Compare the degradation rates in the absence and presence of ARL67156.

Protocol: Isolated Tissue Assay for Neurotransmission

This functional assay assesses how inhibiting ATP degradation affects physiological responses like muscle contraction.[7]

- Objective: To determine if ARL67156 potentiates purinergic neurotransmission.
- Principle: In tissues where ATP is a neurotransmitter (e.g., vas deferens), electrical stimulation evokes muscle contraction. Inhibiting ATP breakdown with ARL67156 should increase the local concentration of ATP at the neuromuscular junction and enhance the contractile response.
- Materials:
 - Isolated tissue (e.g., guinea-pig vas deferens).
 - Organ bath system with physiological salt solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
 - Isometric force transducer and data acquisition system.
 - Electrical field stimulation electrodes.
- Procedure:
 - Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.
 - Elicit control contractile responses using electrical field stimulation at a set frequency (e.g., 4 Hz).

- Once stable responses are obtained, add ARL67156 (e.g., 100 μ M) to the bath.
- Allow the inhibitor to incubate for 10-15 minutes.
- Repeat the electrical stimulation protocol in the presence of ARL67156.
- Measure the peak magnitude of the contractile response and compare it to the pre-inhibitor control. An increase in contraction amplitude indicates potentiation of purinergic signaling.^[7]

Important Considerations and Limitations

- **Competitive Inhibition:** As a competitive inhibitor, the efficacy of ARL67156 is dependent on the concentration of the substrate (ATP). In environments with very high ATP concentrations, its inhibitory effect may be overcome.^[1]
- **Weak Potency:** ARL67156 is considered a relatively weak inhibitor. The concentrations required for significant inhibition in vitro (typically 50-100 μ M) should be carefully considered, and potential off-target effects should be monitored.^{[1][2]}
- **Differential Effects on ATP vs. ADP Degradation:** Some studies have shown that in certain tissues, such as the murine colon, ARL67156 is more effective at inhibiting the degradation of ADP than ATP.^{[9][10]} This is a critical consideration, as researchers might inadvertently be studying the effects of accumulated ADP rather than ATP.
- **P2 Receptor Agonist/Antagonist Activity:** While generally considered selective for ecto-ATPases, ARL67156 has been reported to have weak agonist activity at P2Y receptors and weak antagonist activity at other P2 receptors, though typically at concentrations higher than those needed for ATPase inhibition.^{[5][11]}

Conclusion

ARL67156 trisodium hydrate remains an indispensable tool in the field of purinergic signaling. By selectively inhibiting the enzymatic degradation of extracellular ATP and ADP, it provides a window into the nuanced roles these nucleotides play in neurotransmission, inflammation, and cellular regulation. A thorough understanding of its mechanism, potency, and limitations—as detailed in this guide—is essential for designing rigorous experiments and accurately

interpreting the resulting data. When used appropriately, ARL67156 enables researchers to effectively probe the complex and vital functions of the purinergic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 7. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is ARL67156 trisodium hydrate used for in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15089040#what-is-arl67156-trisodium-hydrate-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com